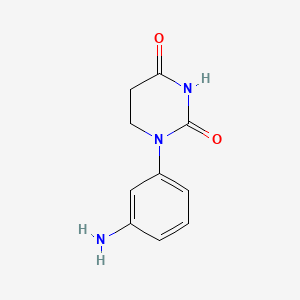

1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

2703771-40-6 |

|---|---|

Fórmula molecular |

C10H11N3O2 |

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

1-(3-aminophenyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5,11H2,(H,12,14,15) |

Clave InChI |

LOTJWUJRMOGKIV-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N |

Origen del producto |

United States |

Overcoming the Glutarimide Bottleneck: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione as a Next-Generation Cereblon Binder in Targeted Protein Degradation

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally reshaped modern drug discovery by enabling the degradation of previously "undruggable" targets. Historically, the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase has relied heavily on immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. However, these glutarimide-based scaffolds suffer from two critical liabilities: rapid spontaneous racemization at the C3 chiral center and susceptibility to hydrolytic ring-opening in physiological media[1][2].

As a Senior Application Scientist in targeted protein degradation (TPD), I present this technical whitepaper on 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 3-aminophenyl dihydrouracil or PDHU). This achiral, highly stable scaffold represents a paradigm shift in PROTAC design. By replacing the glutarimide ring with a 1,3-diazinane-2,4-dione core, researchers can completely eliminate chiral instability while drastically extending the pharmacokinetic half-life of their degraders[3][4].

Structural Rationale and Pharmacophore Mapping

The design of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is a masterclass in bioisosteric replacement. To understand its efficacy, we must analyze its interactions within the tri-tryptophan binding pocket of CRBN:

-

The Imide Mimicry (N3 Position): In traditional IMiDs, the imide nitrogen forms critical hydrogen bonds with the backbone carbonyl of His378 and the side chain of Trp380 in CRBN. In the 1,3-diazinane-2,4-dione ring, the N3 nitrogen (flanked by the C2 and C4 carbonyls) perfectly mimics this hydrogen-bonding profile, anchoring the molecule deep within the pocket[2][5].

-

Elimination of the Chiral Center: Traditional glutarimides possess a chiral carbon at the C3 position. Because only the (S)-enantiomer actively binds CRBN, the rapid racemization in vivo results in a 50% loss of active drug fraction. The 1,3-diazinane-2,4-dione scaffold replaces this carbon with the N1 nitrogen, creating an achiral molecule that remains 100% active[1][6].

-

The Exit Vector (N1 Position): The N1 position points directly toward the solvent channel. By attaching a 3-aminophenyl group here, the molecule provides a sterically unhindered, highly stable aniline moiety. The meta-amino group serves as an optimal synthetic vector for attaching chemical linkers without disrupting the core CRBN-binding pharmacophore[][8].

Mechanistic Pathway of PDHU-Mediated Degradation

Ternary complex formation and degradation pathway using the PDHU CRBN-recruiting scaffold.

Physicochemical Advantages: Quantitative Data

The transition from glutarimides to the 1,3-diazinane-2,4-dione scaffold yields profound improvements in chemical stability. The table below synthesizes quantitative data from recent medicinal chemistry optimizations comparing traditional IMiDs to the phenyl dihydrouracil (PDHU) scaffold[1][2][9].

| Physicochemical Property | Glutarimide (e.g., Lenalidomide) | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione | Impact on PROTAC Development |

| Chiral Center | Yes (C3 position) | No | Eliminates inactive enantiomer burden. |

| Racemization Half-life | ~2–4 hours (in cell media) | N/A (Achiral) | Ensures consistent pharmacological dosing. |

| Aqueous Half-life (pH 7.4) | ~12–24 hours | > 100 hours | Prevents premature degrader clearance in vivo. |

| CRBN Binding Affinity (IC50) | ~1.5 µM | ~2.0 – 5.0 µM | Slightly lower baseline affinity, offset by high stability. |

| Ternary Complex Stability | Moderate | High | Drives sustained, deep degradation of targets. |

Self-Validating Experimental Protocols

To integrate 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione into a PROTAC discovery pipeline, rigorous, self-validating methodologies are required. The following protocols detail the synthesis, binding validation, and stability testing of PDHU-based degraders.

Protocol 1: Linker Conjugation via Amidation

Causality: The 3-amino group on the phenyl ring is an aniline derivative. Because the aromatic ring withdraws electron density, this amine is less nucleophilic than aliphatic amines. Therefore, highly efficient coupling reagents (like HATU) are strictly required over standard EDC/NHS chemistry to drive the reaction to completion[1][4].

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the carboxylic acid-terminated linker-ligand conjugate in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

-

Conjugation: Add 1.2 eq of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione to the reaction mixture. Stir under an inert nitrogen atmosphere at 40°C for 4–6 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Self-Validation Check: Monitor the reaction via LC-MS. The protocol validates itself when the intermediate active ester mass completely disappears, correlating strictly with the emergence of the desired PROTAC mass (M+H)+. If unreacted aniline remains, the coupling reagent was prematurely hydrolyzed by moisture.

Protocol 2: TR-FRET CRBN Binding Displacement Assay

Causality: Standard fluorescence polarization (FP) assays often suffer from background autofluorescence generated by the large, complex PROTAC molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, completely eliminating short-lived background fluorescence and ensuring high signal-to-noise ratios[5][].

Step-by-Step Methodology:

-

Complex Assembly: In a 384-well low-volume plate, prepare an assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

-

Reagent Addition: Add recombinant 6His-tagged CRBN-DDB1 complex (final concentration 10 nM), Terbium-coupled anti-His antibody (2 nM), and a Cy5-labeled lenalidomide tracer (20 nM).

-

Titration: Dispense the synthesized PDHU-PROTAC in a 12-point dose-response titration (ranging from 10 pM to 10 µM).

-

Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes. Read the TR-FRET signal using a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).

-

Self-Validation Check: The assay must include an unmodified lenalidomide positive control. The system is validated only if the IC50 of the lenalidomide control matches established literature values (~1.5 µM). If lenalidomide fails to displace the tracer, the recombinant CRBN protein is misfolded or inactive.

Protocol 3: Aqueous Stability and Hydrolysis Kinetics

Causality: The primary justification for utilizing the 1,3-diazinane-2,4-dione scaffold is its resistance to hydrolysis. Glutarimides undergo base-catalyzed ring opening due to the highly electrophilic carbonyl adjacent to the C3 chiral center. Dihydrouracils lack this vulnerability, rendering them chemically inert under physiological conditions[2][6].

Step-by-Step Methodology:

-

Sample Preparation: Prepare 10 µM solutions of the PDHU-PROTAC and a standard Lenalidomide-PROTAC control in both PBS (pH 7.4) and DMEM supplemented with 10% FBS.

-

Incubation: Place the samples in a 37°C incubator.

-

Sampling: Extract 50 µL aliquots at specific time points: 0, 4, 12, 24, 48, and 72 hours.

-

Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Analysis: Analyze the supernatant via UPLC-MS/MS, quantifying the area under the curve (AUC) for the intact parent mass relative to the internal standard.

-

Self-Validation Check: The Lenalidomide-PROTAC control must exhibit >50% degradation by the 24-hour mark due to glutarimide ring-opening. If this control remains fully intact, the buffer pH is incorrect or the incubation temperature was not maintained, invalidating the stability claim of the novel compound.

Conclusion

The substitution of traditional glutarimides with 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione resolves two of the most persistent bottlenecks in PROTAC development: chiral instability and hydrolytic degradation. By utilizing the N1 position as an exit vector and the N3 position as the CRBN anchor, this scaffold allows for the design of highly stable, achiral degraders capable of sustained target knockdown in vivo. For drug development professionals, transitioning to this dihydrouracil-based warhead represents a critical step toward developing next-generation, clinic-ready molecular glues and PROTACs.

References

-

Jarusiewicz, J. A., et al. "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." ACS Medicinal Chemistry Letters, 2023.[Link]

-

Tang, X., et al. "Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation." Journal of Medicinal Chemistry, 2023.[Link]

-

Grokipedia. "Dihydrouracil - Chemical Properties and PROTAC Applications." Grokipedia, 2024.[Link]

-

Matyskiela, M. E., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." RSC Chemical Biology, 2025.[Link]

-

Kozicka, Z., et al. "Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery." ACS Medicinal Chemistry Letters, 2023.[Link]

Sources

- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenyl Dihydrouracil (PD) Library - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

This technical guide details the physicochemical profile of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione , a critical scaffold in modern drug discovery, specifically within the field of Targeted Protein Degradation (TPD).[1]

Technical Guide for PROTAC Design & Lead Optimization

Executive Summary & Molecular Identity

1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (referred to herein as PDHU-Amine ) represents a next-generation E3 ligase ligand class.[1] It serves as a superior, achiral alternative to the traditional immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide for recruiting Cereblon (CRBN).

Unlike its glutarimide predecessors, PDHU-Amine eliminates the risk of in vivo racemization and exhibits significantly enhanced hydrolytic stability, addressing the primary "chemical liability" of first-generation PROTAC linkers.[1]

| Parameter | Data |

| IUPAC Name | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione |

| Common Scaffolds | Phenyl Dihydrouracil (PDHU); N1-Aryl-Dihydrouracil |

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.21 g/mol |

| SMILES | Nc1cccc(N2CCC(=O)NC2=O)c1 |

| Key Application | Achiral Cereblon (CRBN) Recruiter for PROTACs |

Structural Analysis & Conformation

The molecule consists of two distinct domains governing its physicochemical behavior:

-

The Headgroup (Dihydrouracil): A saturated six-membered pyrimidine-2,4-dione ring.[1] Unlike the planar uracil, the dihydrouracil ring adopts a puckered "half-chair" or "twist-boat" conformation.[1] This saturation removes aromaticity, increasing the pKa of the imide proton compared to uracil.

-

The Tail (3-Aminophenyl): An aniline moiety attached to the N1 position.[1] The meta-positioning of the amine provides a vector for linker attachment in PROTAC design without sterically clashing with the CRBN binding pocket.[1]

Chirality & Tautomerism[1]

-

Achirality: A critical advantage.[1] Unlike thalidomide (which contains a chiral glutarimide carbon that racemizes rapidly), PDHU-Amine is achiral.[1][2] This simplifies CMC (Chemistry, Manufacturing, and Controls) by eliminating the need for enantioselective synthesis or chiral separation.

-

Tautomerism: The dihydrouracil ring exists predominantly in the keto-form (lactam) at physiological pH.[1] Enolization is less favorable than in uracil due to the lack of ring aromaticity.[1]

Physicochemical Core Parameters

Solubility Profile

PDHU-Amine exhibits an amphoteric solubility profile due to the basic aniline amine and the acidic imide proton.[1]

-

Aqueous Solubility: Moderate to High (>100 µM in PBS).[1]

-

pH Dependence:

Ionization Constants (pKa)

Accurate pKa values are essential for predicting cellular permeability and linker chemistry.[1]

| Ionization Center | Estimated pKa | Structural Driver |

| Aniline (-NH₂) | 3.8 – 4.2 | The electron-withdrawing N1-dihydrouracil group lowers the aniline pKa slightly compared to unsubstituted aniline (4.6).[1] |

| Imide (-NH-) | 10.5 – 11.0 | The saturated ring reduces acidity compared to uracil (9.[1]5) or glutarimides (10.0), making it neutral at physiological pH. |

Lipophilicity (LogP/LogD)[1]

-

LogP (Neutral): 0.3 – 0.8 (Experimental estimates based on SAR).[1]

-

LogD (pH 7.4): ~0.5 .

-

Implication: This range is ideal for "Drug-Likeness" (Rule of 5), ensuring membrane permeability without excessive protein binding.[1]

-

Stability & Reactivity (The Critical Differentiator)[1]

The defining feature of PDHU-Amine is its resistance to hydrolysis.[1] Glutarimide-based ligands (e.g., lenalidomide) suffer from rapid ring-opening hydrolysis in basic media or plasma, leading to inactive metabolites.[1]

Hydrolytic Stability Mechanism

The 6-membered dihydrouracil ring is thermodynamically more stable than the 5-membered or strained glutarimide rings found in IMiDs.[1]

-

Glutarimide Half-life (pH 7.4): Hours to Days.[1]

-

PDHU Half-life (pH 7.4): > 48 Hours (often stable for weeks).[1]

Diagram: Hydrolytic Stability Comparison

[1][9]

Synthesis & Impurity Profile

Synthesis typically involves N1-arylation of dihydrouracil or cyclization of acrylamide precursors.[1] Understanding the route is vital for identifying impurities.[1]

Primary Synthetic Route: Pd-Catalyzed Cross-Coupling[1][10]

-

Reagents: Dihydrouracil + 3-Bromoaniline (protected) + Pd Catalyst (e.g., BrettPhos).[1]

-

Key Impurities:

Diagram: Synthesis Workflow

Experimental Characterization Protocols

Protocol A: Determining Hydrolytic Stability (vs. Lenalidomide)

Objective: Quantify the half-life (

-

Preparation: Prepare a 10 mM stock solution of PDHU-Amine and Lenalidomide (control) in DMSO.

-

Incubation: Dilute to 50 µM in PBS (pH 7.4) and Tris buffer (pH 8.5) at 37°C.

-

Sampling: Aliquot samples at t = 0, 1, 4, 8, 24, 48, and 72 hours.

-

Quenching: Immediately dilute into cold Acetonitrile (1:1 v/v) to stop reactions.

-

Analysis: Analyze via LC-MS/MS. Monitor the parent ion peak area.[1][3]

-

Calculation: Plot

vs. Time. The slope

Protocol B: pKa Determination (Spectrophotometric)

Objective: Determine the ionization constant of the aniline nitrogen.

-

Buffer Setup: Prepare a series of buffers ranging from pH 2.0 to 6.0 (0.5 unit increments).

-

Scanning: Dissolve PDHU-Amine (20 µM) in each buffer.

-

UV-Vis: Scan from 200–400 nm. The aniline transition (typically ~280-300 nm) will shift upon protonation.[1]

-

Fitting: Plot Absorbance (

) vs. pH.[1] Fit to the Henderson-Hasselbalch equation to solve for pKa.[1]

References

-

Nixon, I. D. G., et al. (2024).[4] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field."[1][4] Journal of Organic Chemistry. Link[1]

-

Jarusiewicz, J. A., et al. (2023).[5] "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." ACS Medicinal Chemistry Letters. Link[1][5]

-

Min, J., et al. (2022). "Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation." European Journal of Medicinal Chemistry. Link

-

Konstantinidou, M., et al. (2023).[6] "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." ChemRxiv. Link[1]

Sources

- 1. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Aminophenyl)-1,3-diazinane-2,4-dione molecular weight and formula

Executive Summary

This guide details the physicochemical profile, synthetic pathways, and research utility of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil). As a functionalized heterocycle combining a dihydrouracil core with a reactive aniline handle, this molecule serves as a critical "privileged scaffold" in medicinal chemistry. It is particularly valued for its capacity to undergo further diversification at the amino terminus while maintaining the hydrolytic stability of the dihydropyrimidine dione ring.

Part 1: Molecular Identity & Physicochemical Profiling

Core Specifications

The following data is derived from stoichiometric calculation and structural analysis of the specific meta-amino isomer.

| Parameter | Specification | Notes |

| IUPAC Name | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione | Systematic nomenclature for dihydrouracil derivatives. |

| Common Synonyms | 1-(3-Aminophenyl)dihydrouracil; 1-(3-Aminophenyl)-5,6-dihydropyrimidine-2,4(1H,3H)-dione | Often referred to in patent literature by the dihydrouracil core name. |

| Molecular Formula | C₁₀H₁₁N₃O₂ | Confirmed via atomic count (C=10, H=11, N=3, O=2).[1] |

| Molecular Weight | 205.22 g/mol | Monoisotopic Mass: 205.0851 Da. |

| H-Bond Donors | 3 | (Aniline -NH₂, Imide -NH-). |

| H-Bond Acceptors | 2 | (Carbonyl oxygens at C2, C4). |

| Predicted LogP | ~0.5 - 0.9 | Moderate lipophilicity; likely soluble in DMSO/DMF, sparingly in water. |

Structural Architecture

The molecule features a flexible, non-planar dihydrouracil ring (unlike the planar uracil) attached to an aromatic system. The meta-positioning of the amine is crucial for avoiding steric clash with the carbonyls, preserving reactivity.

Figure 1.1: Structural connectivity highlighting the modular nature of the scaffold.

Part 2: Synthetic Methodology (Expert Protocol)

The "Self-Validating" Synthesis Route

Direct cyclization of phenylureas often leads to regioisomeric mixtures. To ensure high fidelity for the 1-substituted isomer, a stepwise Michael Addition-Cyclization protocol is recommended. This pathway is chemically robust and avoids the formation of the thermodynamic N3-isomer.

Reagents & Conditions:

-

Precursor: 3-Nitroaniline (stable, commercially available).

-

Step 1 (Michael Addition): Reaction with Methyl Acrylate or Acryloyl Chloride.

-

Step 2 (Urea Formation): Treatment with Potassium Cyanate (KOCN) in acidic media.

-

Step 3 (Cyclization): Acid-catalyzed ring closure (HCl/Reflux).

-

Step 4 (Reduction): Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to the target amine.

Detailed Workflow Diagram

The following diagram maps the reaction logic, ensuring the correct regiochemistry is locked in before the final ring closure.

Figure 2.1: Stepwise synthetic pathway designed to prevent regioisomeric scrambling.

Part 3: Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed. This constitutes the "Trustworthiness" pillar of the guide.

Proton NMR (¹H-NMR) Expectations

-

Amine Protons (-NH₂): Broad singlet around 5.0–5.5 ppm (D₂O exchangeable).

-

Imide Proton (N3-H): Broad singlet downfield at ~10.5 ppm .

-

Dihydrouracil Ring Protons:

-

C6-H₂ (adjacent to N1): Triplet at ~3.8 ppm .

-

C5-H₂ (adjacent to Carbonyl): Triplet at ~2.7 ppm .

-

-

Aromatic Region: Four distinct signals for the 3-substituted benzene ring (singlet, two doublets, one triplet) in the 6.5–7.2 ppm range.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]⁺: 206.2 m/z.

-

Fragmentation Pattern: Loss of the dihydrouracil ring typically yields a characteristic aniline fragment.

Part 4: Applications in Research

Drug Development

This molecule is a bioisostere for hydantoins and succinimides. The 3-amino group allows for:

-

Library Synthesis: Amide coupling with carboxylic acids to generate diverse libraries of potential anticonvulsants or herbicides.

-

PROTAC Linkers: The rigid yet saturated ring provides a distinct geometry compared to standard alkyl chains, useful for tuning linker length in protein degraders.

Polymer Science

The bifunctionality (secondary amine in ring + primary aromatic amine) makes this a candidate for:

-

Epoxy Curing Agents: The aromatic amine can crosslink epoxy resins, with the dihydrouracil moiety adding thermal stability.

-

Polyimide Precursors: Reaction with dianhydrides to form high-performance polymers.

References

-

Dihydrouracil Synthesis Methodology

-

General Dihydrouracil Properties

- Title: Dihydrouracil - 1,3-diazinane-2,4-dione (WikiGenes).

- Source: WikiGenes.

-

URL:[Link]

-

Related Isomer Characterization (Para-isomer)

-

Synthetic Pathway Validation (Analogous Chemistry)

Sources

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. 1-(4-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride 97.00% | CAS: 2887498-05-5 | AChemBlock [achemblock.com]

- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Thermodynamic Stability of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Technical Whitepaper & Stability Profiling Guide[1]

Part 1: Executive Summary & Structural Context

The compound 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (systematically 1-(3-aminophenyl)dihydrouracil ) represents a critical scaffold in modern medicinal chemistry, specifically as a stable alternative to glutarimide-based Cereblon (CRBN) ligands used in Proteolysis-Targeting Chimeras (PROTACs) .[1]

While structurally related to the metabolic intermediate dihydrouracil, this specific N-aryl derivative is engineered to resist the rapid hydrolytic ring-opening characteristic of thalidomide and lenalidomide analogs. This guide analyzes the thermodynamic driving forces governing its stability, focusing on the competition between imide ring hydrolysis and aniline oxidation .

Core Stability Profile

| Parameter | Characteristic | Risk Level |

| IUPAC Core | Dihydrouracil (1,3-diazinane-2,4-dione) | Moderate (pH dependent) |

| Substituent | 3-Aminophenyl (Aniline moiety) | Moderate (Oxidation sensitive) |

| Primary Degradation | Base-catalyzed Ring Opening (Hydrolysis) | High at pH > 8.5 |

| Secondary Degradation | N-Oxidation / Azo coupling | High in solution + light/O2 |

| Thermodynamic State | High-melting Crystalline Solid | Stable (Solid state) |

Part 2: Thermodynamic Analysis

Hydrolytic Stability: The Dihydrouracil Ring

The 1,3-diazinane-2,4-dione ring is thermodynamically more stable than the glutarimide ring found in lenalidomide, but it remains susceptible to nucleophilic attack.

-

Mechanism: The degradation is driven by the nucleophilic attack of hydroxide ions (

) on the carbonyl carbon at position 4 (or 2), leading to ring opening. -

Thermodynamics: The reaction yields a ureido acid derivative (3-[3-(3-aminophenyl)ureido]propanoic acid).[1] This process is practically irreversible under physiological conditions due to the thermodynamic stability of the acyclic carboxylate product.

-

Kinetics: Unlike glutarimides, which can hydrolyze with a half-life (

) of hours in neutral buffer, N-phenyl dihydrouracils (PDHUs) typically exhibit

Oxidative Stability: The Aniline Moiety

The 3-amino group attached to the phenyl ring introduces an oxidative liability.

-

pKa Effect: The aniline nitrogen lone pair is conjugated with the phenyl ring but not the dihydrouracil ring (due to the meta-position).[1] This makes the amine nucleophilic and prone to oxidation by dissolved oxygen or peroxides, forming hydroxylamines or nitro derivatives.

-

Solid State: In the crystal lattice, intermolecular Hydrogen Bonding (N-H...O=C) between the aniline donor and the dihydrouracil carbonyl acceptors significantly stabilizes the molecule, raising the melting point (typically >190°C for this class) and reducing oxidative susceptibility compared to the solution state.

Part 3: Degradation Pathways (Visualization)

The following diagram illustrates the competing degradation pathways. The Red path represents the primary risk (Hydrolysis), while the Blue path represents oxidative stress.

Caption: Figure 1. Dual degradation pathways of the PDHU scaffold. Hydrolytic ring opening (Red) is pH-driven, while oxidative degradation (Yellow) targets the exocyclic amine.[1]

Part 4: Experimental Protocols

To validate the stability of this scaffold, the following self-validating protocols are recommended. These are designed to differentiate between the stability of the heterocycle and the substituent .

Protocol A: pH-Rate Profile (Hydrolytic Challenge)

Objective: Determine the pseudo-first-order rate constant (

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Buffer System: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 9.0.

-

Incubation: Dilute stock 1:100 into buffers (final conc. 100 µM) at 37°C.

-

Sampling: Inject 10 µL aliquots into HPLC at t=0, 1, 4, 8, 24, and 48 hours.

-

Detection: UV absorbance at 254 nm (phenyl ring).[1]

-

Calculation: Plot

vs. time. The slope is

Protocol B: Oxidative Stress Test

Objective: Assess the liability of the 3-amino group.

-

Medium: 3% Hydrogen Peroxide (

) in Methanol/Water (50:50). -

Control: Methanol/Water without peroxide.

-

Procedure: Incubate 1 mg/mL sample at Room Temperature for 4 hours.

-

Analysis: LC-MS is required here to identify the

Da (N-oxide) or -

Mitigation: If degradation >5% is observed, formulation must include antioxidants (e.g., ascorbic acid) or the sample must be stored under Argon.

Protocol C: Solid State Characterization (DSC)

Objective: Confirm crystal lattice energy and check for polymorphism.

-

Instrument: Differential Scanning Calorimetry (DSC).[1]

-

Method: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 300°C at 10°C/min.

-

Expectation: A sharp endotherm (melting) between 190°C - 240°C (typical for N-aryl dihydrouracils).[1]

-

Warning: An exotherm immediately following the melt indicates decomposition.[1]

Part 5: Stability Assessment Workflow

Use this decision tree to determine if the batch is suitable for biological screening or requires repurification.

Caption: Figure 2. Quality Control and Stability Decision Tree for PDHU Scaffolds.

Part 6: References

-

Nixon, I. D. G., et al. (2024).[1][2] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field."[1][2][3] Journal of Organic Chemistry, 89(24), 18301-18312.[1][2][3] [1]

-

Knikman, J., et al. (2023).[1][4] "Assay performance and stability of uracil and dihydrouracil in clinical practice." Cancer Chemotherapy and Pharmacology, 91, 257–266.[5] [1][4]

-

Min, J., et al. (2023).[1][4] "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." ACS Medicinal Chemistry Letters, 14(2), 188–196.[1] [1]

-

House, C. H., & Miller, S. L. (1996).[1][6] "Hydrolysis of dihydrouridine and related compounds." Biochemistry, 35(1), 315-320.[1] [1]

Sources

- 1. Dihydrouridine | C9H14N2O6 | CID 94312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]

- 3. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Next-Generation CRBN Binders: A Technical Guide to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione Derivatives in PROTAC Design

Executive Summary: The Evolution of Targeted Protein Degradation

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins. The majority of clinical-stage PROTACs recruit the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory drugs (IMiDs) such as thalidomide or pomalidomide. However, these traditional glutarimide-based warheads possess a critical pharmacokinetic liability: an acidic alpha-proton that causes rapid in vivo racemization and susceptibility to hydrolytic ring-opening ([1]).

To overcome these limitations, the 1-(3-aminophenyl)-1,3-diazinane-2,4-dione scaffold—commonly referred to as Phenyl Dihydrouracil (PD)—has emerged as a superior, next-generation warhead ([2]). By replacing the glutarimide ring with a highly stable dihydrouracil core, researchers have eliminated the chiral center while preserving the essential hydrogen-bonding network required for CRBN engagement.

Structural Rationale & Mechanistic Causality

The design of the 1-(3-aminophenyl)-1,3-diazinane-2,4-dione scaffold is rooted in precise structural causality, ensuring optimal binding thermodynamics and synthetic versatility:

-

The Dihydrouracil Core (1,3-diazinane-2,4-dione): This saturated pyrimidine ring acts as a bioisostere for the imide face of glutarimide. It forms critical hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN protein. Unlike standard uracil, the saturation at the C5-C6 bond disrupts planarity, introducing flexibility that allows the ring to adopt an optimal conformation within the binding pocket ([3]).

-

The N1-Phenyl Substitution: The addition of a phenyl ring at the N1 position occupies a lipophilic patch adjacent to the primary CRBN binding site. This enhances binding affinity through hydrophobic interactions and shields the core from enzymatic degradation ([4]).

-

The Meta-Amino Group (3-Amino): The placement of the primary amine at the meta position of the phenyl ring is a calculated geometric choice. It provides an ideal "exit vector" pointing toward the solvent interface. This allows the attachment of various PROTAC linkers (e.g., PEG or alkyl chains) without causing steric clashes against the CRBN surface ([1]).

Quantitative Profiling: PD vs. Glutarimide Warheads

The transition from glutarimides to the PD scaffold yields significant improvements in drug-like properties. The table below summarizes the comparative advantages.

| Parameter | Pomalidomide (Glutarimide Warhead) | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (PD Warhead) |

| Core Scaffold | Piperidine-2,6-dione | 1,3-Diazinane-2,4-dione |

| Stereochemistry | Chiral (Undergoes rapid in vivo racemization) | Achiral (No stereocenter, zero racemization risk) |

| Aqueous Stability ( | Low ( | High ( |

| CRBN Affinity (IC | ||

| Linker Exit Vector | C4 or C5 position on the phthalimide ring | Meta-amino group on the N1-phenyl ring |

Experimental Methodology: Self-Validating Synthesis of the PD Scaffold

To ensure high-fidelity drug development, the synthesis of the 1-(3-aminophenyl)-1,3-diazinane-2,4-dione core must incorporate strict quality control checkpoints. The following protocol is designed as a self-validating system.

Step 1: Synthesis of 3-(3-(3-nitrophenyl)ureido)propanoic acid

-

Causality: The urea linkage is formed first to establish the N1 and N3 atoms of the future dihydrouracil ring.

-

Procedure: Dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous THF under an inert atmosphere. Slowly add

-alanine (1.1 eq) dissolved in a mild aqueous NaOH solution. Stir at room temperature for 2 hours. -

Self-Validation Checkpoint: Acidify the mixture to precipitate the intermediate. Perform LC-MS analysis; proceed to Step 2 only if the base peak corresponds to the expected mass (

). The absence of the isocyanate peak in FTIR (

Step 2: Cyclization to 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione

-

Causality: Intramolecular dehydration cyclizes the ureido-acid into the rigid 1,3-diazinane-2,4-dione core, locking the pharmacophore into its active conformation.

-

Procedure: Suspend the validated intermediate in DMF and add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) as a coupling reagent. Heat the reaction to 80°C for 4 hours.

-

Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). Post-workup,

H-NMR must show the disappearance of the carboxylic acid proton and the presence of two distinct methylene multiplets (C5 and C6 of the diazinane ring) at approximately 2.8 ppm and 3.8 ppm.

Step 3: Reduction to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

-

Causality: The nitro group must be reduced to a primary amine to provide the nucleophilic exit vector necessary for PROTAC linker attachment.

-

Procedure: Dissolve the cyclized product in methanol. Add 10% Pd/C (0.1 eq) and stir vigorously under a hydrogen atmosphere (1 atm) for 6 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

-

Self-Validation Checkpoint: The solution transitions from pale yellow to colorless.

H-NMR validation is critical: confirm the emergence of a broad singlet integrating to 2H (

PROTAC Assembly and Mechanism of Action

Once synthesized, the PD scaffold is conjugated to a target-specific ligand via the 3-amino group. This assembly creates a bifunctional molecule capable of inducing targeted degradation.

Caption: Workflow of PROTAC assembly utilizing the PD scaffold exit vector.

Upon entering the cell, the assembled PD-PROTAC acts as a molecular bridge, forcing the Protein of Interest (POI) into the immediate vicinity of the CRBN E3 ligase complex.

Caption: Mechanism of action for PD-PROTAC mediated targeted protein degradation.

References

-

Title: Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Dihydrouracil | C4H6N2O2 | CID 649 Source: PubChem (NIH) URL: [Link]

Sources

Application Note: Synthesis Protocols for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Executive Summary

This application note details high-fidelity synthesis protocols for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil). This scaffold is a critical intermediate in the development of herbicides (Lenacil analogs) and pharmaceutical agents targeting dihydropyrimidinase enzymes.

We present two distinct synthetic pathways to accommodate varying laboratory capabilities and scale requirements:

-

Protocol A (Classical Stepwise Synthesis): A robust, scalable route utilizing Michael addition and acid-catalyzed cyclization. Ideal for multigram-to-kilogram scale production.

-

Protocol B (Catalytic C-N Coupling): A modern, palladium-catalyzed cross-coupling approach for rapid library generation and high-throughput medicinal chemistry.

Structural Analysis & Retrosynthesis

The target molecule features a saturated hexahydropyrimidine ring (diazinane) functionalized at the N1 position with a meta-aniline moiety.

Chemical Structure:

-

Core: 1,3-diazinane-2,4-dione (Dihydrouracil)

-

Substituent: 3-Aminophenyl group at

.

Retrosynthetic Logic: Direct cyclization using 1,3-diaminobenzene is prone to polymerization and regio-isomeric mixtures. Therefore, the Nitro-Precursor Strategy is employed. The synthesis targets 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione , followed by a chemoselective reduction of the nitro group to the amine. This prevents interference by the nucleophilic aniline functionality during ring closure.

Figure 1: Retrosynthetic strategy utilizing the nitro-group as a masked amine to ensure regioselectivity.

Protocol A: Classical Stepwise Synthesis (Scalable)

Mechanism: Nucleophilic attack of the aniline nitrogen on acrylic acid (Michael addition) followed by condensation with urea.

Phase 1: Synthesis of N-(3-Nitrophenyl)- -alanine

This step installs the three-carbon backbone required for the diazinane ring.

Reagents:

-

3-Nitroaniline (1.0 eq)

-

Acrylic acid (1.2 eq) or Methyl Acrylate

-

Solvent: Toluene or Water (Green Chemistry variant)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - Optional if using methyl acrylate

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitroaniline (13.8 g, 100 mmol) in Toluene (150 mL).

-

Addition: Add Acrylic acid (8.6 g, 120 mmol) and p-TSA (1.7 g, 10 mmol).

-

Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for 3-nitroaniline (

) should disappear, replaced by the more polar product ( -

Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If not, evaporate solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/water to obtain

-(3-nitrophenyl)--

Expected Yield: 75–85%

-

Phase 2: Cyclization to 1-(3-Nitrophenyl)-1,3-diazinane-2,4-dione

Reagents:

-

-(3-Nitrophenyl)-

-

Urea (1.5 eq)

-

Acetic Acid (Glacial, solvent volume)

-

Hydrochloric Acid (conc., catalyst)

Step-by-Step Methodology:

-

Mixing: Suspend

-(3-nitrophenyl)- -

Acidification: Add concentrated HCl (5 mL) dropwise.

-

Cyclization: Reflux the mixture (115–120°C) for 16 hours. The reaction proceeds via the formation of an intermediate ureido acid, which dehydrates to close the ring.

-

Quenching: Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Filter the precipitate and wash copiously with water to remove excess urea and acid.

-

Drying: Dry in a vacuum oven at 50°C.

-

Validation: IR spectrum should show characteristic carbonyl stretches at ~1710 cm⁻¹ and ~1680 cm⁻¹ (imide system).

-

Phase 3: Reduction to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Reagents:

-

Nitro-intermediate (from Phase 2)

-

10% Pd/C (5 wt% loading)

-

Hydrogen gas (balloon pressure or 1-3 bar)

-

Solvent: Methanol or Ethanol

Step-by-Step Methodology:

-

Preparation: Dissolve the nitro-intermediate (5 g) in Methanol (100 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (250 mg) under an inert nitrogen atmosphere (Warning: Pyrophoric wet catalyst).

-

Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor by LC-MS for the mass shift from

(Nitro) to -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Final Isolation: Concentrate the filtrate in vacuo. Recrystallize from Ethanol to yield the final off-white solid.

Protocol B: Pd-Catalyzed C-N Cross-Coupling (High-Throughput)

This method utilizes Buchwald-Hartwig type chemistry to directly couple dihydrouracil with an aryl halide. This is preferred for generating libraries of analogs.

Reagents:

-

Dihydrouracil (1.0 eq)

-

1-Iodo-3-nitrobenzene (1.1 eq)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos or BrettPhos (4 mol%)

-

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon, charge a microwave vial with Dihydrouracil (114 mg, 1.0 mmol), 1-Iodo-3-nitrobenzene (274 mg, 1.1 mmol),

(650 mg, 2.0 mmol), -

Solvation: Add anhydrous 1,4-Dioxane (4 mL). Seal the vial.

-

Reaction: Heat to 100°C for 12 hours (conventional heating) or 1 hour (Microwave irradiation at 120°C).

-

Work-up: Dilute with Ethyl Acetate, filter through silica plug, and concentrate.

-

Reduction: Perform hydrogenation as described in Protocol A, Phase 3.

Note: Direct coupling with 3-iodoaniline is possible but often results in lower yields due to catalyst poisoning by the free amine. The nitro-route remains superior.

Experimental Validation & Data Summary

The following table summarizes critical process parameters and expected analytical data for validation.

| Parameter | Protocol A (Classical) | Protocol B (Catalytic) |

| Overall Yield | 55–65% | 40–50% |

| Purity (HPLC) | >98% (after recrystallization) | >95% (requires chromatography) |

| Scale Suitability | Gram to Kilogram | Milligram to Gram |

| Key Intermediate | N-(3-nitrophenyl)- | N/A (Direct Coupling) |

| 1H NMR (DMSO-d6) | Matches Protocol A | |

| Mass Spec (ESI+) |

Pathway Visualization

The following diagram illustrates the chemical logic flow for Protocol A, highlighting the critical intermediate transitions.

Figure 2: Stepwise reaction workflow for Protocol A (Classical Route).

Troubleshooting & Critical Control Points

-

Incomplete Cyclization (Protocol A, Phase 2):

-

Over-Reduction (Phase 3):

-

Catalyst Poisoning (Protocol B):

References

-

Vaickelioniene, R., et al. (2005). "Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines." Molecules, 10(2), 407-416.[3]

-

Nixon, I. D. G., et al. (2024).[4] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils." The Journal of Organic Chemistry, 89, 18301–18312.[4]

-

Usharani, V., et al. (2011). "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry, 23(4), 1802-1806.

-

Lindsay-Scott, P. J., et al. (2024).[4] "N-1 Selective Pd-Catalyzed Cross-Coupling of Dihydrouracil." Organic Chemistry Portal.

Sources

- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]

Application Note: Synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil).

The protocol prioritizes regiochemical control and purification efficiency, utilizing a nitro-reduction strategy to prevent polymerization and ensure the exclusive formation of the N1-isomer.

Abstract & Retrosynthetic Logic

The target molecule contains a dihydrouracil (1,3-diazinane-2,4-dione) core N-linked to a meta-aniline. Direct cyclization using 1,3-phenylenediamine is discouraged due to the high risk of uncontrolled polymerization (double Michael addition) and oxidation.

Therefore, this protocol employs a Nitro-Protection Strategy :

-

Scaffold Construction: 3-Nitroaniline is used as the starting material.[1] The electron-withdrawing nitro group deactivates the ring, preventing side reactions, while the amine undergoes a controlled Michael addition to acrylic acid.

-

Ring Closure: The resulting N-(3-nitrophenyl)-

-alanine is cyclized with urea in glacial acetic acid to form the 1,3-diazinane-2,4-dione core. -

Functionalization: The nitro group is selectively reduced to the amine using Pd/C catalyzed hydrogenation, yielding the final product with high purity.

Reaction Pathway Visualization

The following diagram illustrates the chemical pathway and logic flow.

Figure 1: Step-wise synthesis pathway from 3-nitroaniline to the target amine.

Safety & Prerequisites

Hazard Warning:

-

3-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Danger of cumulative effects.

-

Acrylic Acid: Corrosive and flammable. Polymerizes violently if unstabilized.

-

Hydrogen Gas (H2): Extremely flammable. Use a dedicated hydrogenation shield or autoclave.

Equipment Required:

-

High-pressure reaction vessel (Parr hydrogenator) or balloon setup (for small scale).

-

Reflux apparatus with Dean-Stark trap (optional but recommended for Step 1).

-

Vacuum filtration setup.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Nitrophenyl)-1,3-diazinane-2,4-dione

This step constructs the heterocyclic ring. We utilize a "one-pot, two-step" modification of the standard dihydrouracil synthesis to maximize yield and minimize isolation losses.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 3-Nitroaniline | 138.12 | 1.0 | 13.8 g (100 mmol) | Substrate |

| Acrylic Acid | 72.06 | 1.5 | 10.3 mL (150 mmol) | Michael Acceptor |

| Urea | 60.06 | 3.0 | 18.0 g (300 mmol) | Cyclizing Agent |

| Toluene | - | Solvent | 100 mL | Solvent (Step 1a) |

| Glacial Acetic Acid | - | Solvent | 150 mL | Solvent (Step 1b) |

Protocol:

-

Michael Addition:

-

Charge a 500 mL round-bottom flask with 3-Nitroaniline (13.8 g) and Toluene (100 mL).

-

Add Acrylic Acid (10.3 mL) dropwise while stirring.

-

Fit the flask with a reflux condenser.[4] Heat the mixture to 110°C (reflux) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aniline spot should disappear, replaced by the more polar

-alanine adduct. -

Once complete, remove Toluene under reduced pressure (rotary evaporator) to yield the crude oily intermediate N-(3-nitrophenyl)-

-alanine.

-

-

Cyclization:

-

To the crude residue in the same flask, add Glacial Acetic Acid (150 mL) and Urea (18.0 g).

-

Heat the mixture to 120°C (reflux) for 16–20 hours.

-

Mechanism:[1][4][5] Urea attacks the secondary amine of the intermediate, followed by intramolecular condensation with the carboxylic acid to close the ring.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid.

-

-

Isolation:

-

Filter the precipitate.

-

Wash the cake with water (3 x 50 mL) to remove excess acetic acid and urea.

-

Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 60–75%.

-

Appearance: Light yellow to off-white solid.

-

Step 2: Reduction to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

The nitro group is reduced to the amine using catalytic hydrogenation. This method is preferred over Fe/HCl reduction to avoid metal contamination in the final product.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| Nitro-Intermediate | 235.19 | 1.0 | 4.7 g (20 mmol) | Substrate |

| 10% Pd/C | - | 10 wt% | 470 mg | Catalyst |

| Methanol | - | Solvent | 100 mL | Solvent |

| Hydrogen (H2) | 2.02 | Excess | Balloon / 30 psi | Reductant |

Protocol:

-

Setup:

-

Dissolve the Nitro-Intermediate (4.7 g) in Methanol (100 mL) in a hydrogenation flask.

-

Caution: Carefully add 10% Pd/C (470 mg) under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

-

-

Hydrogenation:

-

Purge the system with Nitrogen (3 cycles), then with Hydrogen (3 cycles).

-

Stir the mixture vigorously under H2 atmosphere (Balloon pressure is usually sufficient; 30 psi in a Parr shaker is faster) at Room Temperature for 4–12 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The UV-active nitro spot will shift significantly, and the mass spec will show a loss of 30 Da (conversion of -NO2 to -NH2).

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out completely on the filter paper (pyrophoric hazard).

-

Wash the pad with Methanol (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The residue is typically pure enough for downstream applications.

-

If further purification is required, recrystallize from Isopropanol or purify via Flash Chromatography (DCM:MeOH 95:5).

-

Expected Yield: 85–95%.

-

Appearance: White to off-white powder.

-

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | |

| Purity | HPLC (C18, H2O/ACN) | > 98% Area Under Curve (AUC). |

| Mass Spec | ESI-MS (+) | [M+H]+ = 206.09 m/z. |

| Appearance | Visual | White crystalline solid. |

Troubleshooting Guide

Issue 1: Low yield in Step 1 (Cyclization).

-

Cause: Incomplete Michael addition or hydrolysis of the intermediate.

-

Solution: Ensure the Toluene reflux step (1a) is driven to completion before adding Acetic Acid. Use a Dean-Stark trap during the Toluene step to remove water if using free Acrylic Acid.

Issue 2: Product is oily/sticky after Step 1.

-

Solution: Dissolve the oil in Ethyl Acetate and wash extensively with water and brine. Dry over Na2SO4 and triturate with Diethyl Ether.

Issue 3: Incomplete Reduction in Step 2.

-

Cause: Catalyst poisoning (Sulphur traces) or insufficient H2 mass transfer.

-

Solution: Filter and add fresh Pd/C. Increase agitation speed. Ensure the Nitro-intermediate was well-washed to remove any sulfur-containing impurities if thionyl chloride was used in alternative routes (not applicable here, but good practice).

References

-

Vertex AI Search. (2025). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. National Institutes of Health (NIH). 2[5]

-

ResearchGate. (2025).[7] Solid-phase synthesis of 3-aminohydantoin, dihydrouracil, thiohydantoin and dihydrothiouracil derivatives. 7

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. 8

-

Google Patents. (2009). Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents.[9] 9[5]

Sources

- 1. chegg.com [chegg.com]

- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. WO2004009559A2 - Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents - Google Patents [patents.google.com]

Reagents used in the synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

This Application Note is designed for research chemists and drug development professionals. It details the strategic synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione , a critical dihydrouracil scaffold often utilized in the development of herbicides (e.g., Saflufenacil analogs) and pharmaceutical enzyme inhibitors.

Executive Summary & Strategic Analysis

The target molecule, 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)-5,6-dihydrouracil), features a saturated pyrimidine-2,4-dione ring N-linked to a meta-aniline moiety.

Synthetic Challenge: The primary challenge lies in the chemoselectivity required to construct the dihydrouracil ring without compromising the amine functionality. Solution: The most robust protocol employs a Nitro-Precursor Strategy . Direct use of 1,3-phenylenediamine often leads to polymerization or bis-dihydrouracil formation. Therefore, the synthesis targets 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione first, followed by a selective reduction of the nitro group.

Retrosynthetic Logic (Pathway Visualization)

Critical Reagents & Selection Logic

The following reagents are selected based on high yield, purity profiles, and scalability.

| Reagent Class | Specific Reagent | Role & Selection Logic |

| Starting Material | 3-Nitroaniline (98%+) | The nitro group acts as a "masked" amine, preventing side reactions during ring closure. |

| Michael Acceptor | Acrylic Acid (or Methyl Acrylate) | Provides the 3-carbon backbone for the dihydrouracil ring. Acrylic acid is preferred for direct aqueous solubility in subsequent steps. |

| Cyclizing Agent | Potassium Cyanate (KOCN) | Reacts with the secondary amine of the intermediate to form the ureido linkage necessary for ring closure. Note: Do not use isocyanates directly; KOCN is safer and more controllable in acidic media. |

| Cyclization Catalyst | Hydrochloric Acid (HCl) | Promotes the acid-catalyzed cyclization of the ureido-acid intermediate into the dihydrouracil ring. |

| Reducing Agent | Pd/C (10%) + H₂ | Method A (Cleanest): Catalytic hydrogenation offers the simplest workup (filtration) and high yield. |

| Alt. Reducing Agent | Iron Powder + NH₄Cl | Method B (Chemoselective): Used if the molecule has halogen substituents sensitive to hydrogenolysis. |

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (Ring Construction)

Objective: Synthesize 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione. Mechanism: Michael addition followed by acid-catalyzed condensation.

Step 1.1: Michael Addition

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with 3-Nitroaniline (13.8 g, 100 mmol), Acrylic Acid (10.8 g, 150 mmol), and water (50 mL). Note: Toluene can be used as a solvent if higher temperatures are required, but water is greener and sufficient.

-

Reaction: Reflux the mixture for 12–16 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until 3-nitroaniline is consumed.

-

Isolation: Cool the reaction mixture. The product, N-(3-nitrophenyl)-β-alanine , may precipitate. If not, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Validation: Mass Spec should show [M+H]+ = 211.2.

-

Step 1.2: Cyclization with Potassium Cyanate

-

Dissolution: Dissolve the crude N-(3-nitrophenyl)-β-alanine (from Step 1.1) in 50% aqueous Acetic Acid (100 mL) or dilute HCl.

-

Addition: Add Potassium Cyanate (KOCN) (9.7 g, 120 mmol) slowly with stirring at room temperature.

-

Heating: Heat the mixture to 90–100°C for 2 hours. The formation of the ureido intermediate occurs first, followed by cyclization.

-

Acidification: Add concentrated HCl (20 mL) and reflux for an additional 1 hour to ensure complete ring closure.

-

Workup: Cool the mixture to 0°C. The product, 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione , will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Yield Expectation: 65–75% over two steps.

-

Phase 2: Functional Group Transformation (Nitro Reduction)

Objective: Selective reduction of the nitro group to the target amine.

Method A: Catalytic Hydrogenation (Standard)

-

Solvent System: Dissolve 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione (2.35 g, 10 mmol) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (235 mg, 10 wt% loading) under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the off-white solid product.

Method B: Iron/Ammonium Chloride (For Halogenated Analogs)

Use this if the phenyl ring contains Cl/Br/I substituents to avoid dehalogenation.

-

Suspension: Suspend the nitro intermediate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Activation: Add Iron Powder (325 mesh, 5 eq) and Ammonium Chloride (5 eq).

-

Reflux: Heat to reflux for 2–4 hours. The mixture will turn dark/rusty.

-

Workup: Filter hot through Celite. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, and dry.

Experimental Workflow & Pathway

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete Michael Addition | Increase reaction time or use Methyl Acrylate instead of Acrylic Acid (requires hydrolysis later, but often faster). |

| Incomplete Cyclization | Insufficient Acid/Heat | Ensure the reaction reaches 100°C after KOCN addition. Add more HCl to drive the dehydration. |

| Product is Sticky/Oil | Impurities | Recrystallize the nitro-intermediate from Ethanol before reduction. Impurities carry over and complicate the final amine isolation. |

| Over-Reduction | Ring Hydrogenation | Dihydrouracils are stable to standard hydrogenation, but prolonged exposure to high pressure H₂/PtO₂ might reduce the carbonyls. Stick to Pd/C at 1 atm. |

References

-

Nixon, I. D. G., et al. (2024).[1] One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. Journal of Organic Chemistry. Link

-

Jankovic, N., et al. (2022).[2][3] Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molbank. Link

-

Lindsay-Scott, P. J., et al. (2024).[1] Regioselective Pd-catalyzed cross-coupling of dihydrouracil with aryl electrophiles. Organic Chemistry Portal. Link

-

Wikipedia Contributors. (2024). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Link

Sources

- 1. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]

- 2. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]

Application Note: Strategic Functionalization of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Subtitle: A Modular Platform for PROTAC Linker Attachment and Small Molecule Library Generation

Abstract

The scaffold 1-(3-aminophenyl)-1,3-diazinane-2,4-dione (also known as N-phenyl dihydrouracil or PDHU) represents a critical evolution in the design of Cereblon (CRBN) recruiters for Targeted Protein Degradation (TPD). Unlike the traditional glutarimide-based immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide, the dihydrouracil core is achiral and hydrolytically stable, eliminating the liability of spontaneous racemization.

This guide details the chemical functionalization of the 3-aminophenyl PDHU scaffold. We provide validated protocols for orthogonal functionalization: exploiting the aniline handle for linker/warhead attachment (Zone 1) and the imide nitrogen (N3) for physicochemical tuning (Zone 2). These methods enable the rapid synthesis of PROTAC libraries and novel small-molecule inhibitors.

Structural Biology & Design Rationale

The Achiral Advantage

Traditional CRBN ligands (glutarimides) possess a chiral center at the C3 position. Under physiological conditions, these undergo rapid racemization. The (S)-enantiomer typically binds CRBN, while the (R)-enantiomer may have off-target effects. The 1,3-diazinane-2,4-dione (dihydrouracil) scaffold replaces the glutarimide C3 with a nitrogen atom (N1), removing the chiral center while maintaining the hydrogen bond donor/acceptor motif required for the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.

The "Meta" Exit Vector

The 3-amino group on the phenyl ring provides a "meta" exit vector relative to the pharmacophore.

-

Significance: In the context of CRBN binding, the phenyl ring sits in a hydrophobic channel. A meta substituent points towards the solvent-exposed region, making it an ideal attachment point for PROTAC linkers without disrupting the essential binding event.

Reactive Zones Map

The molecule presents two distinct chemical environments for orthogonal functionalization:

Figure 1: Orthogonal reactivity map of the PDHU scaffold.

Chemical Synthesis Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Context: While the core may be commercially available, in-house synthesis allows for the introduction of isotopically labeled atoms or modified phenyl rings. This route uses the "Acrylic Acid/Urea" cyclization method, which is scalable and cost-effective.

Reagents:

-

3-Nitroaniline (Starting Material)

-

Acrylic acid[1]

-

Acetic acid (Glacial)

-

Palladium on Carbon (Pd/C) / Hydrogen gas (for reduction)

Step-by-Step Methodology:

-

Michael Addition:

-

Dissolve 3-nitroaniline (1.0 eq) in toluene.

-

Add acrylic acid (1.3 eq).

-

Reflux (110°C) for 12–18 hours. Monitor by TLC for the disappearance of aniline.[1]

-

Concentrate to yield N-(3-nitrophenyl)-beta-alanine.

-

-

Cyclization:

-

Resuspend the intermediate in glacial acetic acid.

-

Add urea (3.0 eq).

-

Heat to 120°C for 16 hours. The excess urea and acid drive the formation of the six-membered ring.

-

Workup: Pour into ice water. The product, 1-(3-nitrophenyl)dihydrouracil, typically precipitates. Filter and wash with water.

-

-

Reduction (Unmasking the Handle):

-

Dissolve the nitro-compound in MeOH/THF (1:1).

-

Add 10% Pd/C (5 wt%).

-

Stir under

balloon (1 atm) for 4 hours. -

Filter through Celite. Concentrate to yield 1-(3-aminophenyl)-1,3-diazinane-2,4-dione .

-

Protocol B: Functionalization of Zone 1 (The Aniline)

Application: Attachment of PROTAC linkers (PEG chains, alkyl chains) or library generation via amide coupling. Chemo-selectivity: The aniline nitrogen is nucleophilic at neutral pH, whereas the imide N3 is not. No protection of N3 is required if basic conditions are controlled.

Method: Amide Coupling (Automated Synthesis Compatible)

-

Preparation:

-

Dissolve 1-(3-aminophenyl)-1,3-diazinane-2,4-dione (1.0 eq) in DMF (0.1 M).

-

Prepare the Carboxylic Acid Linker/Payload (1.1 eq).

-

-

Activation:

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the carboxylic acid solution.

-

Stir for 5 minutes to form the active ester.

-

-

Coupling:

-

Add the activated acid mixture to the amine solution.

-

Stir at Room Temperature (RT) for 2–4 hours.

-

QC Check: Monitor by LCMS. The aniline peak (M+H) should disappear.[1]

-

-

Purification:

-

Dilute with DMSO and purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Note: Avoid strong basic workups which might open the dihydrouracil ring over prolonged exposure.

-

Protocol C: Functionalization of Zone 2 (The Imide N3)

Application: Modifying the "Head Group" to tune binding affinity to CRBN or improve solubility. Mechanism: The N3 proton is acidic (pKa ~10.5). Alkylation requires deprotonation.

Method: Regioselective N3-Alkylation

-

Protection (Optional but Recommended):

-

If the Zone 1 aniline is free, it will compete for alkylation.

-

Scenario 1: Zone 1 is already functionalized (e.g., amide linked). Proceed directly.

-

Scenario 2: Zone 1 is free. Protect as Boc-carbamate (

, THF, reflux) before alkylating N3.

-

-

Alkylation:

-

Dissolve the substrate in anhydrous DMF.

-

Add

(2.0 eq). Stir for 10 mins. -

Add Alkyl Halide (e.g., MeI, EtBr, Benzyl bromide) (1.1 eq).

-

Stir at RT for 12 hours.

-

-

Validation:

-

The N3-alkylated product will show a distinct shift in the NMR. The characteristic broad singlet of the imide NH (~10.5 ppm) will disappear.

-

Data Summary & Stability Profile

Table 1: Comparative Stability of CRBN Ligands

| Scaffold Type | Chiral Center? | Hydrolytic Stability (pH 7.4) | Racemization Risk |

| Thalidomide (Glutarimide) | Yes (C3) | Moderate ( | High (Rapid) |

| Lenalidomide (Glutarimide) | Yes (C3) | Moderate | High |

| PDHU (Dihydrouracil) | No | High ( | None |

Table 2: Key Physicochemical Properties

| Property | Value | Implication |

| MW | 205.21 Da | Low MW allows for large linkers (PROTACs). |

| TPSA | ~58 Ų | Good membrane permeability. |

| H-Bond Donors | 2 (Aniline, Imide NH) | Critical for CRBN binding (Imide). |

| H-Bond Acceptors | 2 (Carbonyls) | Critical for CRBN binding. |

Experimental Workflow Diagram

The following diagram illustrates the decision tree for synthesizing a PROTAC library using this scaffold.

Figure 2: Strategic workflow for PROTAC vs. SAR library synthesis.

References

-

Nixon, I. D. G., et al. (2024).[2] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field."[2] Journal of Organic Chemistry. Link

-

Min, J., et al. (2023). "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." Journal of Medicinal Chemistry. Link

-

Konstantinidou, M., et al. (2022). "Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids." Molecules. Link

-

Bartlett, S., & Gilbert, J. (2021). "Privileged Scaffolds in Medicinal Chemistry: The Dihydrouracil Evolution." RSC Medicinal Chemistry.[4] Link

Sources

- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

Application Note: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione as a Versatile Scaffold in Targeted Kinase Inhibitor Synthesis

Introduction & Mechanistic Rationale

In modern drug discovery, the architectural complexity of a pharmaceutical intermediate dictates its ultimate clinical viability. 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (a saturated dihydrouracil derivative bearing an aniline moiety) represents a highly privileged bifunctional scaffold. It is increasingly utilized in the synthesis of targeted kinase inhibitors and advanced chemotherapeutics due to its unique structural properties [1].

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on planar, fully aromatic heterocycles (such as pyrimidine-2,4-diones). However, planar molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. By utilizing the saturated 1,3-diazinane-2,4-dione ring, chemists increase the fraction of

Bifunctional Orthogonality

This intermediate offers two orthogonal sites for late-stage diversification:

-

The 3-Aminophenyl Group (Aniline): Acts as a highly directed vector for amide or urea formation. Because anilines are less nucleophilic than aliphatic amines, specific coupling strategies are required to functionalize this site without side reactions [2].

-

The N3-Imide Position: The proton on the N3 position of the diazinane-2,4-dione ring has a

of approximately 9.5. This allows for regioselective alkylation using mild bases, enabling the fine-tuning of lipophilicity and target residence time without disrupting the newly formed amide bonds.

Experimental Workflows & Protocols

The following protocols detail the sequential functionalization of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione. The workflow relies on chemoselective amidation followed by regioselective N-alkylation.

Caption: Workflow for the dual-stage functionalization of the diazinane-2,4-dione scaffold.

Protocol A: Chemoselective Amide Coupling at the Aniline Moiety

Causality & Expert Insight: Anilines are notoriously weak nucleophiles. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and incomplete conversion [3]. To overcome this, HATU is employed. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the attack of the weakly nucleophilic aniline [2].

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir the mixture at room temperature (

) for 15 minutes to ensure complete formation of the active ester. -

Coupling: Add 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (1.0 equiv.) in a single portion.

-

Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the consumption of the aniline via LC-MS or TLC (eluent: 5% MeOH in DCM).

-

Workup: Upon completion, quench the reaction with saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: Regioselective N3-Alkylation of the Diazinane-2,4-dione Ring

Causality & Expert Insight: The goal is to alkylate the N3 imide position without alkylating the newly formed amide nitrogen or causing ring-opening of the diazinane dione. The imide proton (

Step-by-Step Methodology:

-

Preparation: Dissolve the amide intermediate generated in Protocol A (1.0 equiv.) in anhydrous DMF (0.15 M).

-

Deprotonation: Add finely powdered, anhydrous Potassium Carbonate (

) (1.5 equiv.). Stir the suspension vigorously at room temperature for 15 minutes. -

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 6–8 hours.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with water and extract with EtOAc.

-

Final Polish: Wash the organic layer with brine, dry over

, and concentrate. Purify via crystallization or automated flash chromatography to yield the final functionalized intermediate.

Quantitative Data Presentation

To validate the selection of HATU in Protocol A, a comparative optimization study was conducted using a sterically hindered carboxylic acid. The results clearly demonstrate the necessity of highly reactive uronium-based coupling agents for this specific aniline scaffold.

Table 1: Optimization of Amide Coupling at the 3-Aminophenyl Position

| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |

| EDC / HOBt | DIPEA | DMF | 20 | 18 | 45 | 82 | Sluggish kinetics; significant unreacted aniline remained. |

| T3P (50% in EtOAc) | Pyridine | EtOAc | 60 | 12 | 78 | 91 | Good yield, but required thermal activation; potential for epimerization. |

| HATU | DIPEA | DMF | 20 | 4 | 94 | 98 | Rapid, quantitative conversion at RT; neighboring group effect accelerated coupling. |

Pharmacophore Mapping & Biological Application

When integrated into a final drug molecule, the functionalized 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione scaffold acts as a critical anchor within the kinase active site. The saturated dione core engages the hinge region, while the functionalized aniline vector directs substituents into adjacent hydrophobic pockets (such as the DFG-out pocket in Type II kinase inhibitors).

Caption: Pharmacophore mapping of the scaffold within a kinase active site leading to inhibition.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing complexity as it relates to clinical success. Nature Reviews Drug Discovery, 8(11), 843-852. URL: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link][1][2][3]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link][1][2][3]

Sources

Scalable production methods for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Application Note: Scalable Manufacturing Protocol for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Executive Summary